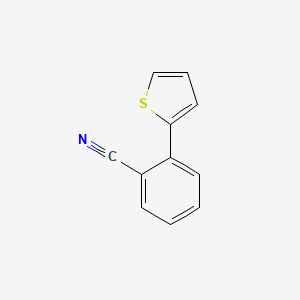

2-(2-噻吩基)苯甲腈

描述

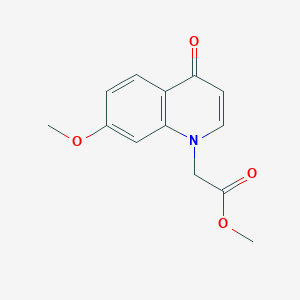

“2-(2-Thienyl)benzonitrile” is a chemical compound with the molecular formula C11H7NS . It belongs to the class of organic compounds known as nitriles, which are characterized by a carbon-nitrogen triple bond .

Molecular Structure Analysis

The molecular structure of “2-(2-Thienyl)benzonitrile” consists of a benzene ring connected to a nitrile functional group (-C≡N) and a thiophene ring . The presence of a nitrile group makes it a potent electrophile, thus readily participating in numerous chemical reactions .科学研究应用

1. 催化和有机合成

2-(2-噻吩基)苯甲腈及其衍生物在催化和有机合成中发挥着重要作用。例如,以 N-亚硝基作为导向基团的铑(III)催化氰化合成了 2-(烷基氨基)苯甲腈,表明该化合物在创建复杂有机结构中的效用 (Dong 等人,2015 年)。另一项研究展示了与 2-(2-噻吩基)苯甲腈相似的噻吩并噻吩衍生物在光诱导原子转移自由基聚合中的应用,突出了其在聚合物科学中的潜力 (Kütahya 等人,2017 年)。

2. 环境和生物降解研究

苯甲腈化合物的环境影响和生物降解,包括 2-(2-噻吩基)苯甲腈,也是研究领域。Harper (1977 年) 的一项研究考察了芳香腈的真菌降解,展示了这些化合物如何在自然界中分解 (Harper,1977 年)。

3. 材料科学和聚合

在材料科学领域,苯甲腈用于合成各种聚合物和材料。例如,对溶剂对苯甲腈中 2-硫尿嘧啶缩合的影响的研究提供了对这些化合物在不同环境中的行为的见解,这对于材料开发至关重要 (Wandlowski 等人,1993 年)。

安全和危害

作用机制

Target of Action

It is known that benzylic compounds, such as 2-(2-thienyl)benzonitrile, often interact with various enzymes and receptors in the body due to their aromatic nature . The specific role of these targets can vary widely depending on the exact nature of the compound and the biological context.

生化分析

Biochemical Properties

It is known that benzonitrile derivatives, to which 2-(2-Thienyl)benzonitrile belongs, play key roles in the synthesis of various compounds such as benzoic acid, benzylamine, benzamide, pesticides, and dyes

Cellular Effects

Some benzonitrile derivatives have shown positive results in various animal models for the investigation of different motor-diseases

Molecular Mechanism

It is known that benzonitrile can be synthesized from benzaldehyde and hydroxylamine hydrochloride, a process that involves the formation of benzaldoxime and its subsequent dehydration

Temporal Effects in Laboratory Settings

It has been reported that the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride can achieve a 100% yield at 120 °C in 2 hours . This suggests that 2-(2-Thienyl)benzonitrile may be stable under certain conditions.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-(2-Thienyl)benzonitrile in animal models. Some benzonitrile derivatives have shown neuroprotective effects in rotenone-induced rat models of Parkinson’s disease

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions

属性

IUPAC Name |

2-thiophen-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFMSBYLFMDFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B3094193.png)

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/structure/B3094228.png)

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B3094230.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B3094256.png)